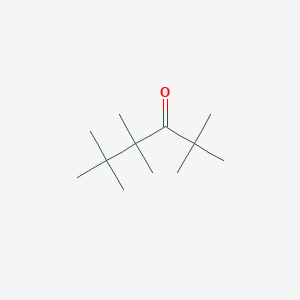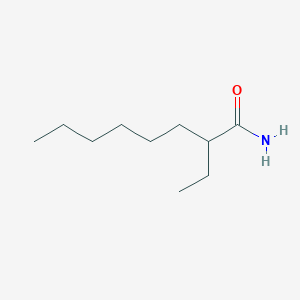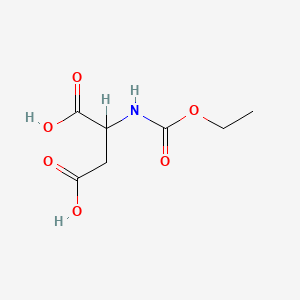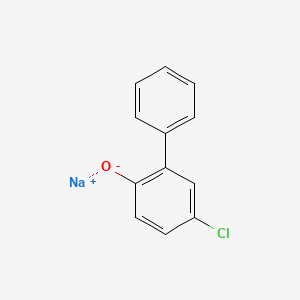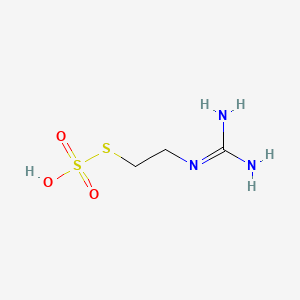
2-Guanidinoethanethiol hydrogen sulfate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidinoethanethiol hydrogen sulfate (ester) involves the reaction of guanidine derivatives with ethanethiol under specific conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification process . The reaction typically requires controlled temperatures and an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: 2-Guanidinoethanethiol hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The guanidine group can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced guanidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
2-Guanidinoethanethiol hydrogen sulfate (ester) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Guanidinoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
Guanidine hydrochloride: A simpler guanidine derivative used in protein denaturation and as a reagent in organic synthesis.
Ethanethiol: A thiol compound with applications in odorants and as a building block in organic synthesis.
Guanidinoacetic acid: A guanidine derivative used in the synthesis of creatine and as a dietary supplement.
Uniqueness: 2-Guanidinoethanethiol hydrogen sulfate (ester) is unique due to the presence of both guanidine and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
特性
CAS番号 |
7176-65-0 |
|---|---|
分子式 |
C3H9N3O3S2 |
分子量 |
199.3 g/mol |
IUPAC名 |
1-(diaminomethylideneamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C3H9N3O3S2/c4-3(5)6-1-2-10-11(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) |
InChIキー |
BESWVQPILXAJAZ-UHFFFAOYSA-N |
正規SMILES |
C(CSS(=O)(=O)O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


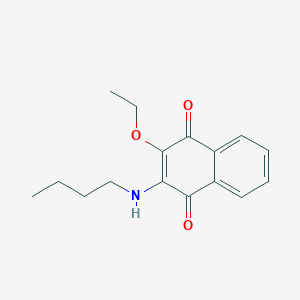
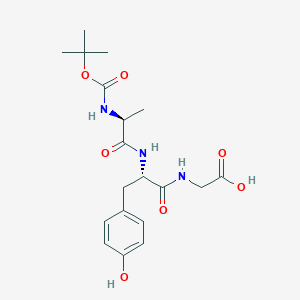
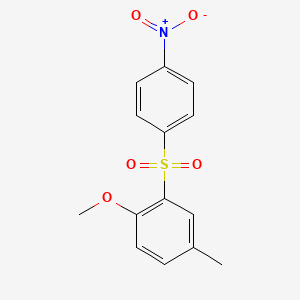
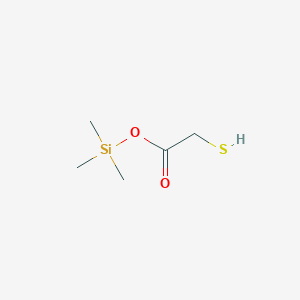

![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
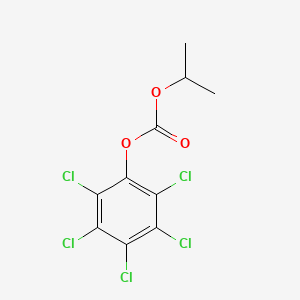

![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
